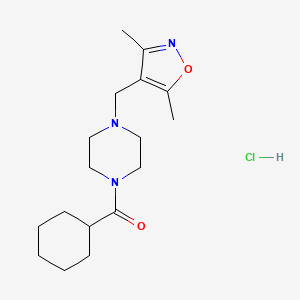

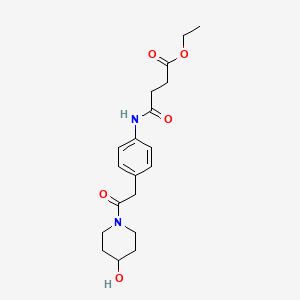

![molecular formula C23H20N4O4 B2725807 ethyl 3-{[(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetyl]amino}benzoate CAS No. 941963-21-9](/img/structure/B2725807.png)

ethyl 3-{[(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetyl]amino}benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

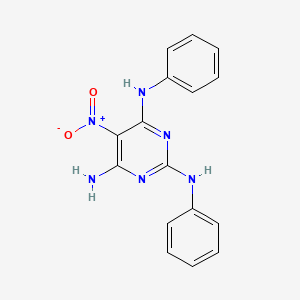

This compound is a derivative of pyrazolo[1,5-a]pyrazin-5(4H)-yl, which is a type of heterocyclic compound . It is a part of a larger family of compounds that have been studied for their potential as anticancer agents .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of sodium 3- (5-methyl-1- (p -toly)-1H -1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the appropriate heterocyclic amines and its diazonium salt . Another method involves the reaction of ethyl 3-aryl-1-(2-oxo-2-arylethyl)-1H-pyrazole-5-carboxylate derivatives with aminoethanol under microwave-assisted one-step and solvent-free conditions .Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrazin-4(5H)-ones, which are similar to the compound , react regioselectively with N-iodosuccinimide in the presence of N-methylmorpholine to form 7-iodo derivatives .Wissenschaftliche Forschungsanwendungen

Anti-inflammatory and Anticancer Properties

Research has focused on the synthesis and pharmacological testing of heterocyclic compounds, including pyrazolo[1,5-a]pyrazine derivatives, for their potential anti-inflammatory and anticancer activities. For example, the synthesis and in vivo evaluation of imidazo[1,2-a]pyrazine derivatives have demonstrated significant anti-inflammatory activity, highlighting the therapeutic potential of these compounds in inflammation-related diseases (Abignente et al., 1992). Furthermore, derivatives of 5-benzyl-2-phenylpyrazolo[1,5-a]pyrazin-4,6(5H,7H)-dione have been identified as apoptosis inducers for lung cancer cells containing a mutated p53 gene, suggesting a targeted approach for cancer therapy (Lv et al., 2012).

Antibacterial and Antifungal Activity

Compounds derived from pyrazolo[1,5-a]pyrazine and similar structures have been synthesized and tested for their antimicrobial properties. For instance, new pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties demonstrated antimicrobial activity against a range of bacteria and a yeast-like fungus, indicating their potential as antimicrobial agents (Hassan, 2013).

Chemical Synthesis and Structural Studies

The chemical synthesis and structural elucidation of compounds within the pyrazolo[1,5-a]pyrazine family have been subjects of research, aiming to understand their chemical properties and potential applications. Studies include the synthesis of pyrazolo[1,5-a]pyrimidine derivatives and corrections of previously misidentified structures based on NMR spectroscopy, contributing to the accurate characterization of these compounds for further study (Chimichi et al., 1993).

Application in Dye Synthesis

The synthetic versatility of pyrazolo[1,5-a]pyrazine derivatives extends to their use in dye synthesis. For instance, compounds synthesized from reactions involving ethylacetoacetate and similar reactants have been applied as disperse dyes for polyester fibers, demonstrating the application of these compounds in the textile industry (Rangnekar & Dhamnaskar, 1990).

Tubulin Polymerization Inhibition

Indenopyrazoles, structurally related to the target compound, have shown promise as tubulin polymerization inhibitors, suggesting a mechanism for their antiproliferative activity against cancer cells. Such compounds have been identified through MorphoBase and ChemProteoBase profiling methods, highlighting the role of structural features in their biological activity (Minegishi et al., 2015).

Wirkmechanismus

While the specific mechanism of action for this compound is not available, similar compounds have shown to induce apoptosis in cancer cells . They have been observed to cause accumulation of cells at the sub-G1 phase, detachment of cells from substratum, and membrane blebbing . They also showed significant downregulation of EGFR, p-EGFR, STAT3, and p-STAT3 .

Zukünftige Richtungen

The future directions for this compound could involve further exploration of its potential as an anticancer agent, given the promising results seen with similar compounds . Additionally, further studies could be conducted to fully understand its mechanism of action and to optimize its synthesis process .

Eigenschaften

IUPAC Name |

ethyl 3-[[2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5-yl)acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4O4/c1-2-31-23(30)17-9-6-10-18(13-17)24-21(28)15-26-11-12-27-20(22(26)29)14-19(25-27)16-7-4-3-5-8-16/h3-14H,2,15H2,1H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYQZFFGBONKABM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=CC=C4)C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

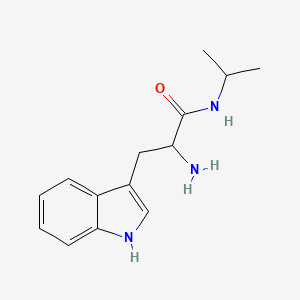

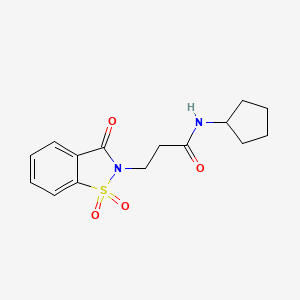

![[4-(3-Phenylpropyl)morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2725725.png)

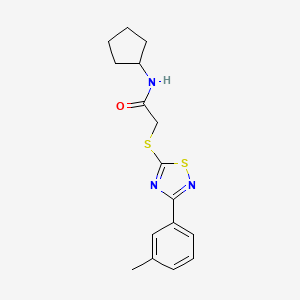

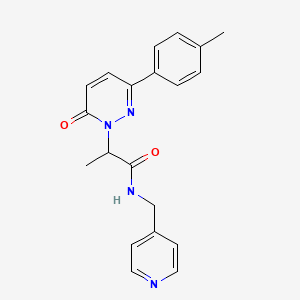

![2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide](/img/structure/B2725728.png)

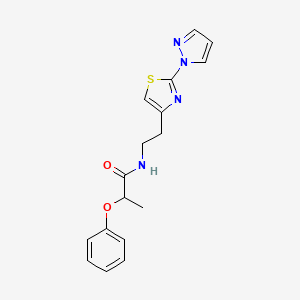

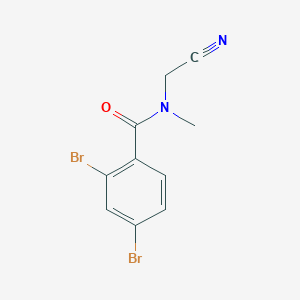

![N-(3,5-dimethoxyphenyl)-2-[7-(4-methoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2725738.png)

![N-Fmoc-[(1R,3R,4S,6S)-4-amino-7,7-dimethylbicyclo[4.1.0]hept-3-yl]acetic acid](/img/structure/B2725741.png)

![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2725744.png)